4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid
Description
4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid (referred to here as Compound A) is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidine core fused with a benzoic acid moiety. This compound is notable for its role as a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme critical in regulating cellular S-nitrosylation and nitrosative stress . Its molecular formula is C₂₂H₁₅N₃O₃S₂, with a molecular weight of 433.50 g/mol (CAS: 688347-51-5) .
Structurally, the thieno[3,2-d]pyrimidine ring system provides a rigid scaffold that facilitates interactions with enzymatic active sites, while the benzoic acid group enhances solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h1-6H,7H2,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCJFDQLNWQJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core linked to a benzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 353.36 g/mol. The structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Biological Activity Data
Case Studies
-
Antibacterial Activity :
A study investigated the antibacterial properties of the compound against various strains of bacteria. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. -
Cytotoxic Effects :
Research focusing on cancer cell lines demonstrated that the compound exhibited cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further investigation in oncology. -
Enzyme Interaction Studies :
Detailed enzyme kinetics studies revealed that the compound acts as a competitive inhibitor for specific enzymes involved in metabolic processes. This finding has implications for drug design and therapeutic applications.
Scientific Research Applications
Antitumor Activity
The thieno[3,2-d]pyrimidine derivatives, including the compound , have shown promising antitumor properties. Research indicates that these compounds can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : Thieno[3,2-d]pyrimidines have been reported to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and growth. This inhibition leads to reduced tumor growth in various cancer models .
- Case Studies : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, suggesting these compounds could be developed into effective anticancer agents .
Antimicrobial Properties
Another significant application of 4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid lies in its antimicrobial activity:
- Broad-Spectrum Activity : Research has shown that thieno[3,2-d]pyrimidine derivatives possess antibacterial properties effective against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .
- Clinical Relevance : The compound's ability to inhibit bacterial growth suggests potential use in developing new antibiotics or adjunct therapies for existing antibiotics .
Anti-inflammatory Effects
Emerging studies indicate that compounds related to thieno[3,2-d]pyrimidines may also exhibit anti-inflammatory properties:
- Mechanism : These compounds have been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .
- Research Findings : In vivo studies have demonstrated reduced inflammation in animal models when treated with thieno[3,2-d]pyrimidine derivatives, highlighting their potential for treating inflammatory diseases .
Applications in Drug Design
The unique structural features of this compound make it an attractive scaffold for drug design:
- Pharmacophore Development : The compound can serve as a pharmacophore for synthesizing new derivatives with enhanced biological activity. Modifications at various positions on the thieno[3,2-d]pyrimidine core can lead to compounds with tailored therapeutic profiles .
- Targeting Specific Pathways : By understanding the interactions of this compound with biological targets such as kinases involved in cancer and inflammatory pathways, researchers can design more selective and potent drugs .
Summary Table of Applications
Comparison with Similar Compounds
(1) Target Specificity
- Compound A selectively inhibits GSNOR, modulating S-nitrosothiol (SNO) homeostasis and mitigating inflammation in airway diseases .
- Firsocostat and the Nimbus compound target acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, with applications in non-alcoholic steatohepatitis (NASH) .
(2) Structural Determinants of Activity
- Substituent Effects: The benzoic acid group in Compound A enhances solubility and binding to GSNOR’s catalytic site . Firsocostat’s tetrahydro-2H-pyran-4-yloxy substituent improves metabolic stability and tissue penetration, critical for liver-targeted ACC inhibition .
- Core Modifications: Thieno[3,2-d]pyrimidine (Compound A) vs. thieno[2,3-d]pyrimidine (Firsocostat): Minor positional changes in the fused thiophene ring alter enzyme selectivity .
(3) Therapeutic Efficacy
- In murine asthma models, Compound A reduced lung inflammation by 3-fold via GSNOR inhibition .
- Firsocostat decreased hepatic de novo lipogenesis by >90% in NASH patients, highlighting its potency in metabolic regulation .
Research Findings and Clinical Relevance
- Compound A (SPL-334) is under preclinical development for ILD and asthma, with efficacy linked to its ability to stabilize SNO-protein levels .
- Firsocostat advanced to Phase II trials for NASH but showed dose-dependent hypertriglyceridemia, illustrating the trade-offs between target engagement and side effects .
- Structural analogs like 4-{[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid serve as tools for exploring structure-activity relationships (SAR) in thieno-pyrimidine drug design .
Preparation Methods
Cyclocondensation Route
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione
Methyl 3-aminothiophene-2-carboxylate reacts with urea under reflux in acetic acid to form the bicyclic core:
Conditions :
Step 2: Chlorination at C3
Phosphorus oxychloride (POCl₃) converts the dione to 2,4-dichlorothieno[3,2-d]pyrimidine:
Optimization :
Alkylation with 4-(Bromomethyl)benzoic Acid
Step 3: Nucleophilic Substitution
2,4-Dichlorothieno[3,2-d]pyrimidine reacts with 4-(bromomethyl)benzoic acid in DMF using K₂CO₃ as base:
Key Parameters :
Side Reactions :
Alternative Pathway: Reductive Amination
Step 3': Mannich Reaction
Thieno[3,2-d]pyrimidine-2,4-dione reacts with 4-formylbenzoic acid and NaBH₃CN in methanol:
Advantages :
Limitations :
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Thienopyrimidine H-5 | 7.82 | Singlet | C5-H (thiophene) |
| Benzyl CH₂ | 4.56 | Singlet | N-CH₂-C₆H₄COOH |
| Aromatic H (benzoic acid) | 8.01–7.45 | Multiplet | C2', C3', C5', C6'-H |
| COOH | 12.98 | Broad singlet | Carboxylic acid proton |
¹³C NMR :
Mass Spectrometry
Challenges and Optimization Strategies
-
Low Solubility : The carboxylic acid group necessitates polar aprotic solvents (e.g., DMSO) for reactions.
-
Byproduct Formation : Hydrolysis of chloromethyl intermediates minimized via controlled pH (6.5–7.0).
-
Catalyst Selection : InCl₃ improves cyclocondensation efficiency (20 mol%, 50% EtOH).
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for 4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example:
- Step 1: Condensation of thieno[3,2-d]pyrimidine-2,4-dione with a benzyl halide derivative to introduce the methylbenzoic acid moiety .
- Step 2: Acid-catalyzed hydrolysis or oxidation to ensure proper carboxyl group formation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidized intermediates .
- Validation: Confirm molecular identity via HPLC (≥98% purity) and NMR (e.g., δ 12.2 ppm for carboxylic proton) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
Q. What solvents and conditions are optimal for solubility and stability studies?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (e.g., DMSO, DMFA) due to the compound’s carboxylic acid group. Shake-flask method with UV-Vis quantification is recommended .
- Stability: Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor via HPLC to identify decomposition products (e.g., decarboxylated derivatives) .
Advanced Research Questions
Q. How to design an experiment to evaluate the compound’s biological activity against kinase targets?
Methodological Answer:
- Assay Design: Use a split-split plot design with randomized blocks to account for variables like enzyme concentration and incubation time .
- Primary Screen: ATP-competitive kinase inhibition assay (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM compound concentration .
- Secondary Validation: IC50 determination using dose-response curves (4-parameter logistic model). Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) .
- Data Analysis: Apply ANOVA to compare inhibition across replicates and correct for false positives via Benjamini-Hochberg method .
Q. How to resolve contradictions in reported IC50 values across studies?
Methodological Answer:
- Source Analysis: Cross-validate experimental conditions (e.g., buffer pH, ATP concentration). For example, IC50 discrepancies may arise from differences in Mg²+ ion concentration (1–10 mM) affecting kinase activity .
- Technical Replicates: Perform triplicate assays under standardized conditions. Use Bland-Altman plots to assess inter-lab variability .
- Computational Modeling: Compare binding affinities via molecular docking (AutoDock Vina) to identify structural determinants of activity .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Docking Studies: Simulate interactions with targets (e.g., EGFR kinase) using Glide SP mode. Prioritize binding poses with hydrogen bonds to pyrimidine-dione and benzoic acid moieties .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Q. How to assess the compound’s stability in biological matrices for pharmacokinetic studies?
Methodological Answer:
- Matrix Preparation: Spike the compound into plasma, liver microsomes, or simulated gastric fluid .
- LC-MS/MS Quantification: Monitor degradation over 24 hours. Use isotopically labeled internal standards (e.g., ¹³C-benzoic acid) to correct for matrix effects .
- Kinetic Analysis: Calculate half-life (t1/2) using first-order decay models. Stability in plasma (t1/2 > 4 hrs) suggests suitability for in vivo studies .
Q. What mechanistic studies are recommended to elucidate its mode of action?
Methodological Answer:
- Target Engagement: Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases) .
- Pathway Analysis: Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Mutagenesis: Generate kinase mutants (e.g., T790M EGFR) to test resistance profiles via IC50 shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
